3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylamino propyl chain, and a fluorobenzothiazole moiety.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzenesulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. The next step involves the introduction of the dimethylamino propyl chain and the fluorobenzothiazole moiety through a series of substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the benzothiazole moiety can be reduced to an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfone derivatives, amines, and substituted benzothiazoles.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorobenzothiazole moiety is particularly important for its binding affinity and specificity. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Benzenesulfonamides: Known for their antibacterial properties.
Fluorobenzothiazoles: Studied for their anticancer activities.
Dimethylamino derivatives: Used in various pharmaceutical applications.
This compound’s uniqueness lies in its ability to combine the properties of these different functional groups, making it a versatile molecule for various scientific and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-24(2)12-6-13-25(21-23-18-10-9-16(22)15-19(18)29-21)20(26)11-14-30(27,28)17-7-4-3-5-8-17;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUHSLVKOOQZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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